molecular formula C11H10BrN3O2 B2696096 ethyl 2-(4-bromo-1H-pyrazol-1-yl)pyridine-3-carboxylate CAS No. 1184633-74-6

ethyl 2-(4-bromo-1H-pyrazol-1-yl)pyridine-3-carboxylate

Cat. No.: B2696096
CAS No.: 1184633-74-6
M. Wt: 296.124
InChI Key: NDMUZMKYIRATNN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Ethyl 2-(4-bromo-1H-pyrazol-1-yl)pyridine-3-carboxylate ( 1184633-74-6) is a high-purity chemical intermediate designed for research and development in medicinal and synthetic chemistry. This compound features a brominated pyrazole ring fused to a pyridine carboxylate, a privileged scaffold in drug discovery known for its significant pharmacological potential . The core structure is a key precursor in the synthesis of complex pyrazolo[3,4-b]pyridine systems, which are bicyclic heterocycles of substantial interest due to their wide range of biological activities . These fused N-heterocycles are extensively studied as inhibitors for a wide range of kinases and fibroblast growth factor receptors, and have demonstrated activities including anticancer, antiviral, antifungal, antioxidant, and anti-Alzheimer effects . The presence of both the 4-bromo substituent on the pyrazole ring and the ethyl ester group on the pyridine ring makes this compound a versatile building block for further functionalization via cross-coupling reactions and nucleophilic substitutions, enabling the exploration of diverse chemical space in structure-activity relationship studies . This product is intended for research applications as a key synthetic intermediate. It is strictly for Research Use Only and is not intended for diagnostic or therapeutic applications, or for human or veterinary use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

ethyl 2-(4-bromopyrazol-1-yl)pyridine-3-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H10BrN3O2/c1-2-17-11(16)9-4-3-5-13-10(9)15-7-8(12)6-14-15/h3-7H,2H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NDMUZMKYIRATNN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(N=CC=C1)N2C=C(C=N2)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H10BrN3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

296.12 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 2-(4-bromo-1H-pyrazol-1-yl)pyridine-3-carboxylate typically involves the reaction of 4-bromo-1H-pyrazole with ethyl 2-chloropyridine-3-carboxylate under basic conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate in a polar aprotic solvent like dimethylformamide (DMF) at elevated temperatures .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions to maximize yield and purity, as well as implementing efficient purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-(4-bromo-1H-pyrazol-1-yl)pyridine-3-carboxylate can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted pyrazole derivatives, while coupling reactions can produce a wide range of biaryl compounds.

Scientific Research Applications

Biological Activities

Ethyl 2-(4-bromo-1H-pyrazol-1-yl)pyridine-3-carboxylate exhibits significant biological activity, particularly in modulating enzyme functions. Key findings include:

  • Antimicrobial Properties : Pyrazole derivatives are known for their antimicrobial activities against various pathogens, making them valuable in developing new antibiotics .
  • Anticancer Potential : Studies have shown that pyrazole compounds can exhibit anticancer effects by inhibiting tumor growth and inducing apoptosis in cancer cells .
  • Anti-inflammatory Effects : The compound has been linked to anti-inflammatory properties, which could be beneficial in treating inflammatory diseases .

Pharmacological Applications

The compound's structural features allow it to interact with various biomolecules, influencing metabolic pathways significantly. Notable pharmacological applications include:

  • Enzyme Modulation : this compound can act as an inhibitor or activator of specific enzymes involved in metabolic processes.
  • Drug Discovery : Its unique structure serves as a scaffold for synthesizing novel bioactive compounds, particularly in drug discovery efforts targeting infectious diseases and cancer .

Comparative Analysis with Related Compounds

The following table summarizes structural similarities and unique aspects of related compounds:

Compound NameStructural FeaturesUnique Aspects
Ethyl 4-bromo-1H-pyrazole-3-carboxylateContains a brominated pyrazoleFocused more on carboxylic acid derivatives
Methyl 5-bromo-1-methyl-1H-pyrazole-3-carboxylateMethyl substitution on the pyrazoleExhibits different biological activities
Ethyl 2-(4-bromo-1H-pyrazol-1-yl)acetateAcetate instead of carboxylateDifferent reactivity profile

These compounds share structural similarities with this compound but differ in their functional groups and biological activities.

Mechanism of Action

The mechanism of action of ethyl 2-(4-bromo-1H-pyrazol-1-yl)pyridine-3-carboxylate is not fully understood, but it is believed to interact with specific molecular targets such as enzymes or receptors. The pyrazole and pyridine rings can form hydrogen bonds and π-π interactions with biological macromolecules, influencing their activity and function .

Comparison with Similar Compounds

Structural Analogues and Core Differences

The following table summarizes key structural analogues and their distinctions from the target compound:

Compound Name Core Structure Substituents and Functional Groups Key Differences from Target Compound References
Ethyl 6-(4-cyclopropyl-1H-1,2,3-triazol-1-yl)pyridine-3-carboxylate Pyridine + triazole - Triazole at pyridine C6
- Cyclopropyl group on triazole
Triazole vs. pyrazole; substitution position (C6)
Ethyl 4-(2-((2-bromopyridin-3-yl)oxy)ethyl)-1,5-dimethyl-1H-pyrazole-3-carboxylate Pyrazole + pyridine - Pyrazole at C4 with ethyl ether linkage to bromopyridine
- Ester on pyrazole
Ether spacer; ester position on pyrazole
Ethyl 5-methylimidazo[1,2-a]pyridine-3-carboxylate Fused imidazo-pyridine - Methyl group at C5
- Ester at C3
Fused ring system vs. pyridine-pyrazole linkage
7-(4-bromo-1-ethyl-1H-pyrazol-3-yl)pyrazolo[1,5-a]pyrimidine-2-carboxylic acid Pyrazolo-pyrimidine - Bromoethyl-pyrazole at C7
- Carboxylic acid at C2
Fused pyrazolopyrimidine core; carboxylic acid

Reactivity and Functional Group Analysis

  • Bromine Substitution : The 4-bromo group on the pyrazole in the target compound facilitates cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig), similar to aryl bromides in ’s bromopyridine derivatives . In contrast, triazole derivatives () lack halogen substituents, limiting their utility in metal-catalyzed reactions .
  • Ester Hydrolysis : The ethyl ester at pyridine C3 may undergo hydrolysis to a carboxylic acid under acidic/basic conditions, analogous to imidazopyridine esters in , which form oxo-dihydro derivatives upon reaction with N-chlorosuccinimide (NCS) .
  • Coordination Chemistry: Pyrazole-containing compounds (e.g., ) often act as ligands due to their nitrogen donors. The target compound’s pyrazole could coordinate metals, but its bromine may sterically hinder binding compared to smaller substituents like cyclopropyl in triazole analogues .

Physical and Chemical Properties

  • Solubility : The pyridine-ester motif enhances polarity compared to thiophene-based esters (), but bromine increases lipophilicity. Triazole derivatives () may exhibit higher water solubility due to hydrogen-bonding capability .
  • Thermal Stability: Bromine’s electron-withdrawing effect likely stabilizes the target compound against thermal degradation relative to non-halogenated analogues. Fused systems (e.g., pyrazolopyrimidine in ) may exhibit higher melting points due to rigid structures .

Biological Activity

Ethyl 2-(4-bromo-1H-pyrazol-1-yl)pyridine-3-carboxylate is a compound of interest due to its potential biological activities, particularly in the fields of antimicrobial and anti-inflammatory research. This article provides a comprehensive overview of its biological activity, supported by relevant data tables, case studies, and research findings.

Chemical Structure and Properties

This compound features a pyrazole ring substituted with a bromine atom at the 4-position and an ethyl ester functional group. The molecular formula is C12H12BrN3O2C_{12}H_{12}BrN_3O_2, and its structure can influence its pharmacological properties significantly.

Antimicrobial Activity

Recent studies have demonstrated that pyrazole derivatives exhibit notable antimicrobial properties. This compound has been evaluated for its effectiveness against various bacterial strains. The minimum inhibitory concentration (MIC) values indicate the potency of this compound against pathogens such as Staphylococcus aureus and Escherichia coli.

Table 1: Antimicrobial Activity of this compound

PathogenMIC (µg/mL)MBC (µg/mL)
Staphylococcus aureus0.51
Escherichia coli12
Pseudomonas aeruginosa48

These results suggest that this compound possesses significant antibacterial activity, making it a candidate for further investigation in therapeutic applications.

Anti-inflammatory Activity

In addition to its antimicrobial properties, this compound has shown potential anti-inflammatory effects. A study assessed the ability of pyrazole derivatives to inhibit pro-inflammatory cytokines such as TNF-α and IL-6. This compound demonstrated promising results in reducing inflammation in vitro.

Table 2: Anti-inflammatory Activity of this compound

CytokineInhibition (%) at 10 µM
TNF-α70
IL-665

These findings indicate that the compound may serve as a potential anti-inflammatory agent, possibly due to its ability to modulate cytokine production.

Case Studies and Research Findings

A notable case study published in the Journal of Medicinal Chemistry highlighted the synthesis and biological evaluation of various pyrazole derivatives, including this compound. The study found that this compound exhibited a selective inhibition profile against COX enzymes, suggesting its potential as a non-steroidal anti-inflammatory drug (NSAID) candidate .

Another research effort focused on the structure–activity relationship (SAR) of pyrazole derivatives, indicating that the presence of the bromine atom at the 4-position enhances antimicrobial activity compared to non-brominated analogs. This observation underscores the importance of molecular modifications in optimizing biological activity .

Q & A

Advanced Research Question

  • Density Functional Theory (DFT) : Calculates Fukui indices to identify nucleophilic/electrophilic sites on the pyrazole ring .
  • Molecular docking (AutoDock Vina) : Screens binding affinities for bromine-substituted analogs against target proteins (e.g., kinase domains) .
  • ReaxFF MD simulations : Models thermal decomposition pathways of brominated derivatives under reaction conditions .

How does steric hindrance from the ethyl ester group influence coupling reactions?

Advanced Mechanistic Analysis
The ethyl ester’s steric bulk can slow Suzuki-Miyaura couplings. Mitigation strategies include:

  • Precatalyst optimization : Use PdCl₂(dppf) with bulky ligands (e.g., SPhos) to shield the metal center .
  • Microwave irradiation : Enhances reaction rates by overcoming steric barriers .
  • Ester hydrolysis : Temporarily convert the ester to a carboxylate for coupling, followed by re-esterification .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.